molecular formula C17H17ClN2O3 B2792779 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide CAS No. 726154-00-3

4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B2792779
CAS No.: 726154-00-3
M. Wt: 332.78
InChI Key: NHIZMCRFFYCUIP-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)-N-(4-ethoxyphenyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes a chloroacetamide group and an ethoxyphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The chloroacetamide group is introduced through a reaction with chloroacetyl chloride, while the ethoxyphenyl group is attached via a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium ethoxide (NaOEt).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-(2-chloroacetamido)-N-(4-ethoxyphenyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound interacts with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 4-(2-Chloroacetamido)benzoic acid

  • N-(4-Ethoxyphenyl)benzamide

  • Chloroacetamide derivatives

Uniqueness: 4-(2-Chloroacetamido)-N-(4-ethoxyphenyl)benzamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

4-[(2-chloroacetyl)amino]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)12-3-5-13(6-4-12)19-16(21)11-18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIZMCRFFYCUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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